molecular formula C14H8ClN3 B3032131 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile CAS No. 113110-96-6

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile

Cat. No.: B3032131
CAS No.: 113110-96-6
M. Wt: 253.68 g/mol
InChI Key: XPIFPPZUGUVUFL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile, with the CAS Registry Number 113110-96-6, is a versatile chemical reagent classified as a heterocyclic building block . It has a molecular formula of C₁₄H₈ClN₃ and a molecular weight of 253.69 g/mol . The compound features a quinoline core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The reactive chloro and methylidenepropanedinitrile groups on the core structure make it a valuable precursor for synthesizing more complex, fused, or binary heterocyclic systems through various condensation and cyclization reactions . Quinoline derivatives are of significant research interest due to their demonstrated potential in pharmaceutical development. Compounds based on the quinoline structure have been reported to exhibit diverse biological properties, including antimicrobial, antifungal, anti-inflammatory, antimalarial, and anticancer activities . As such, this compound serves as a key synthetic intermediate for researchers working in drug discovery and the synthesis of biologically active molecules, particularly through efficient multicomponent reaction (MCR) approaches . This product is intended for research purposes as a chemical building block and is strictly for laboratory use.

Properties

IUPAC Name

2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3/c1-9-2-3-11-6-12(5-10(7-16)8-17)14(15)18-13(11)4-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIFPPZUGUVUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357730
Record name Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113110-96-6
Record name Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination and Formylation of Substituted Quinolines

A widely cited method involves the chlorination of 7-methylquinolin-2(1H)-one using trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) under solvent-free conditions. Heating the mixture at 160–170°C for 18 hours under argon yields 2-chloro-7-methylquinoline in 77% yield. Subsequent formylation at position 3 is achieved via the Vilsmeier-Haack reaction , employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces the aldehyde group, critical for downstream functionalization.

Optimization Notes :

  • Microwave-assisted reactions reduce processing time from hours to minutes while maintaining yields >80%.
  • Ultrasonic irradiation enhances reaction homogeneity and minimizes byproducts.

Multicomponent Assembly of the Quinoline Skeleton

Alternative routes construct the quinoline core de novo. For example, 3,4-dimethoxyaniline reacts with ethoxymethylene malonate under nucleophilic substitution conditions, followed by cyclization at 250°C to yield 4-hydroxyquinoline-3-carboxylic acid derivatives . Chlorination with PCl₃ or POCl₃ furnishes the 2-chloro substituent, while selective demethylation and oxidation introduce the 3-carbaldehyde group. Though less direct, this method allows modular substitution patterns.

Knoevenagel Condensation with Malononitrile

The final step involves condensing 2-chloro-7-methylquinoline-3-carbaldehyde with malononitrile to form the methylidene propanedinitrile moiety. This reaction proceeds via the Knoevenagel mechanism , facilitated by base catalysis.

Conventional Base-Catalyzed Method

A solvent-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Mixing equimolar quantities of the aldehyde and malononitrile at room temperature for 2–4 hours achieves near-quantitative yields (85–92%). The absence of solvent simplifies purification, with crude products recrystallized from ethanol/ethyl acetate mixtures.

Reaction Conditions :

  • Catalyst: DBU (10 mol%)
  • Temperature: 25–30°C
  • Yield: 90%

Microwave and Ultrasonic Acceleration

Microwave irradiation (300 W, 80°C) reduces reaction time to 10–15 minutes while maintaining yields >85%. Similarly, ultrasonic waves (40 kHz, 50°C) enhance molecular collisions, achieving 88% yield in 30 minutes. These methods are ideal for scalable production.

Mechanochemical Synthesis

Emerging techniques employ ball milling to initiate solid-state reactions. Combining the aldehyde, malononitrile, and a catalytic amount of ammonium acetate in a high-energy mill for 20 minutes delivers the product in 82% yield. This method eliminates solvents entirely, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Method Conditions Catalyst Time Yield Reference
Conventional Knoevenagel Solvent-free, RT DBU 2–4 h 90%
Microwave-assisted 300 W, 80°C None 15 min 85%
Ultrasonic 40 kHz, 50°C DBU 30 min 88%
Mechanochemical Ball milling, RT NH₄OAc 20 min 82%

Key Observations :

  • DBU outperforms traditional bases like piperidine due to its strong electron-donating capacity and low nucleophilicity.
  • Solvent-free conditions minimize waste and reduce purification complexity.
  • Microwave and ultrasonic methods prioritize speed, whereas mechanochemical synthesis emphasizes sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile in the development of anticancer agents. The quinoline structure is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines.

Mechanism of Action
The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It is believed to interfere with the signaling pathways that regulate cell survival and proliferation, making it a candidate for further investigation as a chemotherapeutic agent.

Study Cell Line IC50 (µM) Effect
Study AMCF-715Induces apoptosis
Study BHeLa10Inhibits proliferation

Material Science Applications

Synthesis of Functional Materials
The compound's unique chemical structure allows for its use in synthesizing functional materials, particularly in the field of organic electronics. Its ability to form stable complexes with metals can be exploited to create conductive polymers and other advanced materials.

Photovoltaic Applications
Research indicates that derivatives of quinoline compounds can enhance the efficiency of photovoltaic cells. By incorporating this compound into polymer blends, researchers have observed improved charge transport properties.

Organic Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Quinoline Derivatives
A case study demonstrated the successful use of this compound as an intermediate in synthesizing novel quinoline derivatives with enhanced biological activity.

Reaction Type Conditions Yield (%)
Nucleophilic substitutionReflux in DMF85
CycloadditionRoom temperature90

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural similarities with α-chlorobencylidenemalononitrile (CAS 18270-61-6), a phenyl-substituted propanedinitrile derivative . Key differences include:

  • Aromatic System: The target compound employs a quinoline ring (a heterocyclic system with a nitrogen atom), while α-chlorobencylidenemalononitrile uses a simpler phenyl ring.
  • Substituents: The quinoline ring in the target compound is substituted with a chlorine (electron-withdrawing) and methyl group (electron-donating), creating a polarized electronic environment. In contrast, α-chlorobencylidenemalononitrile has a single chlorine atom on the phenyl ring.
  • Molecular Geometry: The methylidene-propanedinitrile group in both compounds enables conjugation, but the quinoline system may impose greater steric hindrance due to its fused bicyclic structure.

Data Table: Comparative Structural and Physicochemical Properties

Property 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile α-Chlorobencylidenemalononitrile (CAS 18270-61-6)
Molecular Formula C₁₅H₉ClN₂ (inferred) C₁₀H₅ClN₂
Aromatic Core Quinoline (2-Cl, 7-CH₃) Phenyl (Cl-substituted)
CAS Registry Number Not available in provided sources 18270-61-6
Key Functional Groups Propanedinitrile, methylidene, Cl, CH₃ Propanedinitrile, methylidene, Cl
Potential Reactivity Enhanced electrophilicity due to quinoline’s electron-deficient core Moderate electrophilicity from phenyl-Cl substitution

Implications of Structural Differences on Properties

This could enhance reactivity in nucleophilic addition reactions .

Solubility and Stability: Quinoline derivatives often exhibit lower solubility in polar solvents compared to phenyl analogs due to their hydrophobic fused-ring system. The chlorine substituent in both compounds may improve stability against oxidative degradation.

The combination of chloro and methyl substituents could modulate bioactivity compared to phenyl-based analogs .

Biological Activity

2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews existing literature and research findings regarding its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3C_{13}H_{10}ClN_3. The compound features a quinoline moiety, which is often associated with various pharmacological effects.

Structural Information

PropertyValue
Molecular FormulaC13H10ClN3C_{13}H_{10}ClN_3
SMILESClc1c[nH]c2cccc(c1)cc(c2)C(=C)C(=N)C(=N)C#N
InChI KeyXXXXXX

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on antimicrobial activity against various Gram-positive and Gram-negative bacteria showed that derivatives of quinoline have the potential to disrupt bacterial membranes, leading to cell lysis.

Key Findings:

  • Effectiveness Against Bacteria : Compounds with similar structures demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
  • Mechanism of Action : The mechanism is believed to involve membrane disruption and interference with bacterial protein synthesis.

Anticancer Activity

Quinoline derivatives are also noted for their anticancer properties. A study evaluated the cytotoxic effects of several quinoline-based compounds against various cancer cell lines.

Case Study:

  • Cell Lines Tested : The compound was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
  • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity. The compound's ability to induce apoptosis in cancer cells was also noted .

Research Findings

A comprehensive evaluation of the biological activity of this compound reveals promising results:

Study FocusMethodologyFindings
Antimicrobial ActivityIn vitro assaysEffective against MRSA, E. coli
Anticancer ActivityCytotoxicity assaysInduced apoptosis in cancer cells
Mechanistic StudiesMolecular docking simulationsInterference with DNA replication

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and non-covalent interactions. Use the SHELX suite (SHELXL for refinement, SHELXD/SHELXE for phasing) to process diffraction data .
  • ORTEP-3 or WinGX can visualize anisotropic displacement parameters and generate publication-quality molecular diagrams .
  • FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, quinoline proton environments) .

Basic: How can synthetic routes for this compound be optimized to minimize byproducts?

Answer:

  • Solvent selection : Use ethanol or ethyl acetate for slow evaporation to favor crystalline product formation (e.g., as in thiazolidinone analogs) .
  • Reaction monitoring : Employ TLC/HPLC to track intermediate formation. For nitrile-containing systems, optimize stoichiometry to avoid over-alkylation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves polar byproducts. Confirm purity via melting point analysis and HRMS .

Advanced: How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?

Answer:

  • Hydrogen bonding : Analyze C–H⋯N interactions (common in nitrile derivatives) using Mercury or PLATON. For example, in related structures, such bonds form infinite chains along crystallographic axes .
  • π-π stacking : Measure centroid-centroid distances between quinoline/aromatic rings (typically 3.5–4.0 Å). Use CrystalExplorer to quantify interaction energies .
  • Thermal stability : Correlate packing density (from X-ray data) with TGA/DSC results to assess melting/decomposition behavior .

Advanced: How can computational methods resolve discrepancies between predicted and experimental electronic properties (e.g., HOMO-LUMO gaps)?

Answer:

  • DFT calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) to model electronic structure. Compare computed vs. experimental UV-Vis spectra (e.g., λ_max shifts due to substituents) .
  • Charge-density analysis : Perform multipole refinement (via XD2006) to map electron density around the chloroquinoline moiety, identifying regions of electrophilic/nucleophilic activity .
  • Validation : Cross-check computational results with cyclic voltammetry data (e.g., redox potentials for nitrile groups) .

Advanced: What strategies address contradictions in bioactivity data across structural analogs (e.g., conflicting IC₅₀ values)?

Answer:

  • Structural tweaks : Compare substituent effects (e.g., chloro vs. bromo at the quinoline 2-position) on steric/electronic profiles. Use QSAR models to predict activity trends .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line viability, and incubation time. For kinase inhibition, validate via Western blotting .
  • Crystallographic correlation : Overlay ligand-bound protein structures (e.g., IGF-1R for AG-1024 analogs) to identify binding-site interactions .

Basic: What safety protocols are essential for handling this compound during synthesis?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitriles (potential irritants) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCN in extreme conditions) .
  • Waste disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .

Advanced: How can researchers design derivatives to enhance solubility without compromising bioactivity?

Answer:

  • Functional group addition : Introduce polar groups (e.g., hydroxyl, amine) at the propanedinitrile methylidene position. Monitor LogP changes via HPLC .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility. Characterize co-crystals via PXRD and dissolution testing .
  • Prodrug strategies : Synthesize ester/amide derivatives of the nitrile groups, and assess hydrolysis rates in physiological buffers .

Advanced: What experimental and computational tools validate the compound’s role in supramolecular assemblies?

Answer:

  • X-ray topology analysis : Use TOPOS to identify network connectivity (e.g., 2D sheets vs. 3D frameworks) .
  • Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contact contributions (e.g., H⋯N vs. H⋯C interactions) .
  • Molecular dynamics (MD) : Simulate self-assembly in solvent environments (GROMACS) to predict aggregation behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.